molecular formula C6H15NO4S B12599383 Sulfuric acid--N-methylcyclopentanamine (1/1) CAS No. 880495-36-3

Sulfuric acid--N-methylcyclopentanamine (1/1)

Cat. No.: B12599383
CAS No.: 880495-36-3
M. Wt: 197.26 g/mol
InChI Key: OTJAQNZOUMAUPA-UHFFFAOYSA-N
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Description

Sulfuric acid–N-methylcyclopentanamine (1/1) is a compound formed by the combination of sulfuric acid and N-methylcyclopentanamine in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while N-methylcyclopentanamine is an organic compound with the molecular formula C₆H₁₃N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–N-methylcyclopentanamine (1/1) typically involves the direct reaction of sulfuric acid with N-methylcyclopentanamine. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating and decomposition of the reactants. The general reaction can be represented as follows:

H2SO4+C6H13NSulfuric acid–N-methylcyclopentanamine (1/1)\text{H}_2\text{SO}_4 + \text{C}_6\text{H}_{13}\text{N} \rightarrow \text{Sulfuric acid--N-methylcyclopentanamine (1/1)} H2​SO4​+C6​H13​N→Sulfuric acid–N-methylcyclopentanamine (1/1)

Industrial Production Methods

In an industrial setting, the production of sulfuric acid–N-methylcyclopentanamine (1/1) may involve the use of large-scale reactors with precise temperature and pressure controls. The reactants are typically mixed in a stoichiometric ratio, and the reaction is monitored to ensure complete conversion. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–N-methylcyclopentanamine (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amine compounds.

Scientific Research Applications

Sulfuric acid–N-methylcyclopentanamine (1/1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine-sulfuric acid interactions.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of sulfuric acid–N-methylcyclopentanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a proton donor due to the presence of sulfuric acid, leading to the protonation of various substrates. The amine group in N-methylcyclopentanamine can participate in nucleophilic reactions, forming covalent bonds with electrophilic centers. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Sulfuric acid–N-methylcyclopentanamine (1/1) can be compared with other similar compounds, such as:

    Sulfuric acid–N-methylcyclohexanamine (1/1): Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    Sulfuric acid–N-ethylcyclopentanamine (1/1): Similar structure but with an ethyl group instead of a methyl group.

    Sulfuric acid–N-methylcyclopentylamine (1/1): Similar structure but with a different amine configuration.

The uniqueness of sulfuric acid–N-methylcyclopentanamine (1/1) lies in its specific ring structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

880495-36-3

Molecular Formula

C6H15NO4S

Molecular Weight

197.26 g/mol

IUPAC Name

N-methylcyclopentanamine;sulfuric acid

InChI

InChI=1S/C6H13N.H2O4S/c1-7-6-4-2-3-5-6;1-5(2,3)4/h6-7H,2-5H2,1H3;(H2,1,2,3,4)

InChI Key

OTJAQNZOUMAUPA-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1.OS(=O)(=O)O

Origin of Product

United States

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